3-Chloro-5-nitrobenzenesulfonyl chloride
Overview
Description
3-Chloro-5-nitrobenzenesulfonyl chloride, also known as 4-chloro-3-nitrobenzenesulfonyl chloride or Yellow Sulfon Chloride, is a chemical compound with the molecular formula C6H3Cl2NO4S . It appears as a light beige to yellow crystalline powder . It is used as a biochemical for proteomics research .
Synthesis Analysis
The synthesis of this compound involves the addition of nitrobenzene to excess chlorosulfonic acid. The temperature is gradually raised to 100°C and maintained there for 6 hours. After cooling, the mixture is poured into ice and water, and 3-nitrobenzenesulfonyl chloride is filtered off in 75% yield for use as a paste, after being washed (to remove acid) with cold water .Molecular Structure Analysis
The molecular weight of this compound is 256.063 . The IUPAC Standard InChI is InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H .Chemical Reactions Analysis
This compound is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization. It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .Physical and Chemical Properties Analysis
This compound is a light beige to yellow crystalline powder . It has a molecular weight of 256.063 .Scientific Research Applications
Green Synthesis Methods
A novel green synthesis method of 3-nitrobenzenesulfonyl chloride, a closely related compound, has been developed to reduce the environmental impact by minimizing acidic waste gas and wastewater. The process achieved a product yield of 89.80%, highlighting the efficiency and sustainability of the method in producing sulfonyl chloride derivatives (Chen Zhong-xiu, 2009).
Synthesis of Key Intermediates
3-Chloro-5-nitrobenzenesulfonyl chloride is utilized in the synthesis of key intermediates for the production of agrochemicals and pharmaceuticals. For instance, it has been used in the preparation of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a crucial intermediate for the development of herbicides (Xiao-hua Du et al., 2005).
Advanced Oxidation Processes
The compound has been studied in the context of advanced oxidation processes, where its derivatives are explored for the degradation of azo dyes in wastewater treatment. This application is critical for the detoxification of industrial effluents, particularly from the textile industry (Ruixia Yuan et al., 2011).
Quantum-chemical Studies
Quantum-chemical simulations have been conducted to understand the mechanisms of reactions involving 3-nitrobenzenesulfonyl chloride derivatives. These studies provide insights into the molecular interactions and potential energy surfaces, facilitating the design of more efficient synthetic routes for chemical compounds (L. B. Kochetova et al., 2020).
Safety and Hazards
3-Chloro-5-nitrobenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin, eyes, or clothing . It should be stored locked up and disposed of properly .
Relevant Papers One relevant paper is titled “Synthesis and biological evaluation of imidazo [1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors” by Masahiko Hayakawa et al . This paper might provide more insights into the applications of this compound.
Mechanism of Action
Target of Action
3-Chloro-5-nitrobenzenesulfonyl chloride is an organic compound that is primarily used as an intermediate in the synthesis of pharmaceuticals and dyes . The specific targets of this compound can vary depending on the final product it is used to synthesize. For instance, it has been used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .
Mode of Action
The mode of action of this compound involves its reactivity as an electrophile. The compound can undergo electrophilic aromatic substitution reactions with aromatic compounds . The equilibrium generates
SO2Cl+SO_2Cl^+SO2Cl+
, which is the electrophile of interest in the reaction . This electrophile will react with an aromatic nucleus to produce the corresponding sulfonyl chloride .Result of Action
The molecular and cellular effects of this compound are largely dependent on the final products it is used to synthesize. For instance, N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives synthesized using this compound have shown potential nematicidal activity .
Action Environment
This compound is sensitive to environmental conditions. It reacts violently with water, liberating toxic gas, and can cause burns . Therefore, it must be handled with care, and its action, efficacy, and stability can be significantly influenced by the presence of water and other environmental factors .
Properties
IUPAC Name |
3-chloro-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYILGLSXXCOVKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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